But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE is a small molecule belonging to the class of organic compounds known as chlorobenzenes. These compounds contain one or more chlorine atoms attached to a benzene moiety.
Preparation Methods
The synthesis of BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE involves several steps. The preparation typically starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to form the 1,3,4-thiadiazine ring. The final step involves the reaction of the thiadiazine derivative with but-3-enylamine under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE involves its interaction with specific molecular targets. One known target is neutrophil collagenase, an enzyme involved in the breakdown of collagen. By inhibiting this enzyme, the compound can exert its antimicrobial effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and have similar antimicrobial properties.
Chlorobenzene derivatives: Compounds containing the chlorobenzene moiety also exhibit similar chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14ClN3S |
---|---|
Molecular Weight |
279.79 g/mol |
IUPAC Name |
N-but-3-enyl-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine |
InChI |
InChI=1S/C13H14ClN3S/c1-2-3-8-15-13-17-16-12(9-18-13)10-4-6-11(14)7-5-10/h2,4-7H,1,3,8-9H2,(H,15,17) |
InChI Key |
ZVZPCRKQNRRBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN=C1NN=C(CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.